![molecular formula C15H14NO7P B14067246 4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid is an organic compound with the molecular formula C15H14NO7P It is a derivative of benzoic acid and contains both phosphonate and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-phosphonophenoxy)acetic acid and 4-aminobenzoic acid.
Coupling Reaction: The two starting materials are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane (DCM), at room temperature. The reaction mixture is stirred for several hours to ensure complete coupling.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the original functional groups.
Scientific Research Applications
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: A similar compound with a chlorophenoxy group instead of a phosphonophenoxy group.
4-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid: A derivative with a methoxyphenoxy group.
Uniqueness
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to certain molecular targets and improve its solubility and stability.
Properties
Molecular Formula |
C15H14NO7P |
|---|---|
Molecular Weight |
351.25 g/mol |
IUPAC Name |
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H14NO7P/c17-14(16-11-7-5-10(6-8-11)15(18)19)9-23-12-3-1-2-4-13(12)24(20,21)22/h1-8H,9H2,(H,16,17)(H,18,19)(H2,20,21,22) |
InChI Key |
ACTKMNFRAFYDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


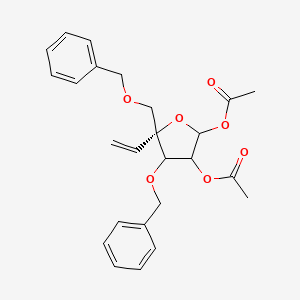

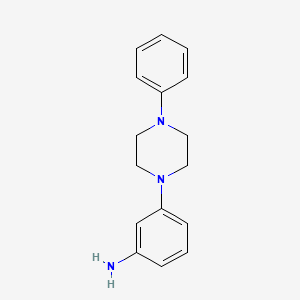
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)
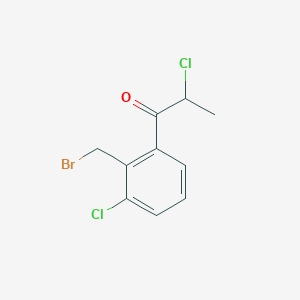
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)


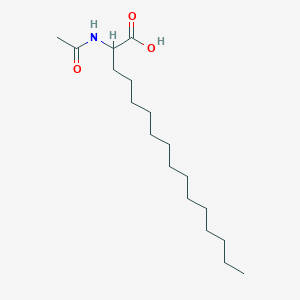
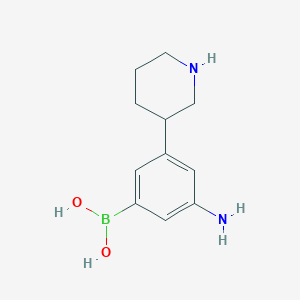
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
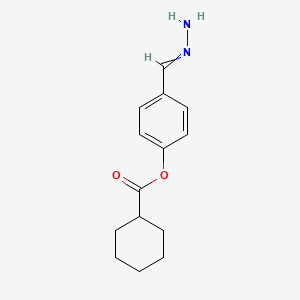
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
